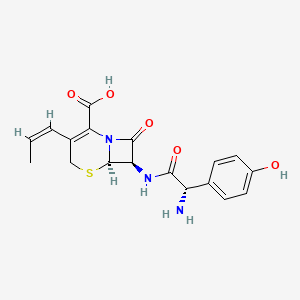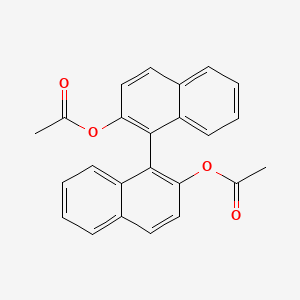
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (3,
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally related to other fluoroquinolones and is used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Cyclopropylamine Formation: The synthesis begins with the formation of cyclopropylamine through the reaction of cyclopropyl bromide with ammonia.
Quinoline Ring Formation: The cyclopropylamine is then reacted with 2,4-dichloroquinoline under basic conditions to form the quinoline ring.
Piperazine Derivative Addition: The final step involves the addition of the 4-ethyl-1-piperazinyl group, which is typically done through a nucleophilic substitution reaction with the corresponding piperazine derivative.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic routes to improve yield and purity. This includes the use of high-pressure reactors for certain steps, continuous flow chemistry techniques, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine and piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard in analytical methods to study the behavior of quinolone antibiotics. It is also used in the development of new synthetic methodologies for quinolone derivatives.
Biology
Biologically, it is studied for its antibacterial properties. Research focuses on its mechanism of action, resistance patterns, and potential modifications to enhance efficacy.
Medicine
In medicine, this compound is used as an active pharmaceutical ingredient in the treatment of bacterial infections. It is particularly effective against urinary tract infections, respiratory infections, and gastrointestinal infections.
Industry
Industrially, it is used in the production of veterinary antibiotics and as a precursor for other pharmaceutical compounds.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents on the quinoline ring.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a different piperazine derivative.
Uniqueness
Compared to these similar compounds, 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has a unique combination of substituents that confer specific antibacterial properties and pharmacokinetic profiles. Its cyclopropyl and ethyl-piperazinyl groups contribute to its broad-spectrum activity and effectiveness against resistant bacterial strains.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1242006-37-6 |
|---|---|
Molecular Formula |
C26H26F3N3O3 |
Molecular Weight |
485.4981496 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (3,5-difluorophenyl)Methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)



![1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-](/img/structure/B1141513.png)

